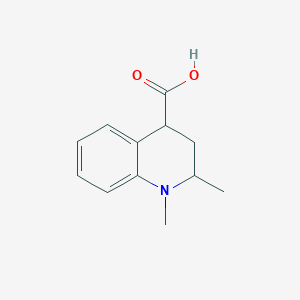

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H15NO2 |

|---|---|

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

1,2-dimethyl-3,4-dihydro-2H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c1-8-7-10(12(14)15)9-5-3-4-6-11(9)13(8)2/h3-6,8,10H,7H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

KRYVSGCLBIXXRP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(C2=CC=CC=C2N1C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Three-Component Doebner Reaction

A modified Doebner reaction enables a one-pot synthesis using anilines, aldehydes, and pyruvic acid . This method is advantageous for its simplicity but requires optimization for the dimethylated product:

Reaction Conditions :

-

Catalyst : BF₃·THF (0.5–1.0 eq)

-

Solvent : Acetonitrile

-

Temperature : 65°C (24 hours)

-

Key Intermediate : 2-Methyl-3-hydroxyquinoline-4-carboxylic acid

Limitations :

-

Requires subsequent hydrogenation to reduce the quinoline ring.

-

Lower regioselectivity for 1,2-dimethyl substitution compared to stepwise methods .

Reductive Amination of Quinolin-2(1H)-ones

A biomimetic reduction strategy using samarium iodide (SmI₂) converts quinolin-2(1H)-ones to tetrahydroquinolines :

Reaction Conditions :

-

Reducing Agent : SmI₂ (2.0 eq) with H₂O/Et₃N

-

Solvent : THF

-

Temperature : 0°C → RT (2–4 hours)

Example :

-

Starting Material: 2-Oxo-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

-

Product : 1,2-Dimethyl derivative via methylation post-reduction .

Comparative Analysis of Methods

Key Spectral Data for Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 7.2 Hz, 1H), 7.69 (t, J = 7.6 Hz, 1H), 7.57 (d, J = 8.3 Hz, 1H), 4.21 (s, 3H, N–CH₃), 2.58 (s, 3H, C–CH₃) .

Industrial Considerations

-

Cost Efficiency : The multi-step synthesis is preferred for large-scale production due to low-cost reagents (e.g., NaOH, acetic anhydride).

-

Safety : Decarboxylation in m-xylene requires strict temperature control to prevent decomposition .

-

Sustainability : BF₃·THF in the Doebner reaction poses environmental concerns, necessitating solvent recovery systems .

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group at the 4-position undergoes standard acid-derived transformations:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) to form methyl/ethyl esters. This reaction is critical for modifying solubility and bioavailability.

-

Amidation : Forms amides when treated with amines (e.g., NH₃, alkylamines) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI.

Example :

Reaction with methylamine yields 1,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, retaining the bicyclic framework while introducing a polar amide group.

Oxidation

The tetrahydroquinoline ring is susceptible to oxidation:

-

Ring Aromatization : Under strong oxidizing agents (e.g., KMnO₄, CrO₃), the tetrahydroquinoline ring oxidizes to a fully aromatic quinoline structure, converting the compound to 1,2-dimethylquinoline-4-carboxylic acid.

-

Side-Chain Oxidation : The methyl groups at positions 1 and 2 can oxidize to hydroxymethyl or ketone derivatives under controlled conditions (e.g., PCC).

Reduction

The carboxylic acid group is reducible to a primary alcohol using LiAlH₄ or borane-THF.

Alkylation and Cyclization

The tertiary amine in the tetrahydroquinoline ring participates in alkylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Cyclization : Under acidic conditions (e.g., H₂SO₄), intramolecular cyclization forms tricyclic derivatives, useful in drug synthesis.

Example :

Reaction with formaldehyde via Eschweiler-Clarke conditions produces N-methylated derivatives .

Metal-Promoted Coupling Reactions

The aromatic ring undergoes cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 6- or 7-positions of the quinoline core .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, enabling diversification of the quinoline scaffold .

Acid-Catalyzed Rearrangements

Under strong acids (e.g., H₃PO₄, polyphosphoric acid), the compound undergoes:

-

Ring Expansion/Contraction : Rearrangements to larger (azepine) or smaller (pyrrolidine) heterocycles .

-

Decarboxylation : Loss of CO₂ at high temperatures (>200°C) yields 1,2-dimethyl-1,2,3,4-tetrahydroquinoline.

Biological Activity-Driven Modifications

The compound’s anti-inflammatory and antioxidant properties are enhanced via:

-

Sulfonation : Introduces sulfonic acid groups to improve water solubility.

-

Glycosylation : Attaches sugar moieties to target specific biological pathways.

Mechanistic Insights

-

Esterification/Amidation : Proceeds via nucleophilic acyl substitution.

-

Oxidation of Tetrahydroquinoline : Follows a radical or ionic pathway, depending on the oxidizing agent .

-

Coupling Reactions : Require palladium(0) intermediates for C–C bond formation .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its ability to undergo diverse transformations, enabling applications in drug development and materials science .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit potent antimicrobial activity. For instance, modifications of the tetrahydroquinoline structure have led to the development of antibiotics effective against a broad spectrum of bacterial strains. These compounds are particularly significant due to their reduced side effects compared to traditional antibiotics .

Anticancer Activity

Tetrahydroquinoline derivatives have been investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit Bcl-2 family proteins, which play a crucial role in cancer cell survival by preventing apoptosis. Inhibitors targeting these proteins could provide new avenues for cancer treatment .

Synthesis Techniques

The synthesis of 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves various methodologies that enhance yield and purity. Recent literature has focused on optimizing synthetic routes to improve efficiency and reduce environmental impact. For example, one study details a multi-step synthesis involving the reaction of substituted amines with carbonyl compounds followed by cyclization processes .

Structural Modifications

Structural modifications of the tetrahydroquinoline framework can lead to enhanced biological activities. For instance, introducing different functional groups can alter pharmacokinetic properties and increase selectivity towards specific biological targets .

Case Study: Antibiotic Development

A recent study explored the synthesis of novel tetrahydroquinoline derivatives with improved antibacterial activity against resistant strains of bacteria. The results indicated that compounds with specific substitutions exhibited significantly higher efficacy compared to existing antibiotics .

Case Study: Cancer Therapeutics

Another investigation focused on the anticancer potential of tetrahydroquinoline derivatives in preclinical models. The study demonstrated that certain derivatives could effectively induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Comparative Data Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial Activity | Tetrahydroquinoline Derivatives | Effective against multiple bacterial strains |

| Anticancer Activity | Bcl-2 Inhibitors | Induces apoptosis in cancer cell lines |

| Synthesis Techniques | Multi-step Synthesis | Improved yield and environmental safety |

| Structural Modifications | Functional Group Variations | Enhanced selectivity and activity |

Wirkmechanismus

The mechanism of action of 1,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit gluconate 2-dehydrogenase, which is involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Physicochemical Properties

- For example, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (molar mass: 191.18 g/mol) has moderate water solubility (~1.15 g/L) , while fluorinated derivatives exhibit variable solubility depending on substituent polarity .

- Acidity : The carboxylic acid group at position 4 contributes to acidity (pKa ~2–3), influencing ionization and binding interactions.

Biologische Aktivität

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (DMTHQCA) is a bicyclic compound that belongs to the class of tetrahydroquinolines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMTHQCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

Research indicates that DMTHQCA exhibits various biological activities, primarily through its interaction with cellular pathways involved in apoptosis and cancer proliferation. Notably, studies have shown that compounds structurally related to DMTHQCA can inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to increased apoptosis in cancer cells .

Biological Activities

-

Anticancer Properties :

- DMTHQCA has been studied for its potential as an anticancer agent. It has demonstrated the ability to induce apoptosis in cancer cell lines by activating caspase pathways .

- In vitro studies showed that DMTHQCA derivatives exhibited significant anti-proliferative effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

- Neuroprotective Effects :

- Antimicrobial Activity :

Study 1: Anticancer Activity

A recent study investigated the effects of DMTHQCA on Jurkat T-cells, revealing that it could induce cell apoptosis in a dose-dependent manner. The study utilized fluorescence polarization assays to confirm binding affinities to Bcl-2 proteins, indicating a mechanism through which DMTHQCA exerts its anticancer effects .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of DMTHQCA derivatives against oxidative stress-induced cell death in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death and promote cell survival under stress conditions .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline | C₁₂H₁₅N | Lacks carboxylic acid group |

| 4-Methyl-1,2-dihydroquinoline | C₉H₁₁N | Less saturated; different nitrogen position |

| 7-Methoxyquinoline | C₉H₇NO | Contains methoxy group instead of methyl |

| 1-Isobutyl-1,2,3,4-tetrahydroquinoline | C₁₄H₁₉N | Longer alkyl chain substituent |

| 5-Methyl-1H-pyrido[3,4-b]indole | C₉H₈N₂ | Different bicyclic structure |

Q & A

Q. What are the established synthetic routes for 1,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid?

The synthesis typically involves cyclization reactions of substituted anilines or quinoline precursors. For example, POCl₃ in DMF can facilitate chlorination and cyclization of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives . Another method uses AlCl₃ in 1,2-dichlorobenzene to promote intramolecular cyclization of chloroacetyl intermediates, yielding tricyclic structures with high regioselectivity . Key steps include refluxing at 100–120°C, monitoring reaction progress via LC-MS or TLC, and recrystallization for purification.

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on:

- NMR spectroscopy : To resolve cis/trans isomerism in the tetrahydroquinoline ring (e.g., coupling constants for axial/equatorial protons) .

- X-ray crystallography : For unambiguous determination of stereochemistry, as seen in tricyclic analogs .

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500 cm⁻¹) functional groups .

Q. What are the key physicochemical properties of this compound?

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural analysis be resolved?

Contradictions in NMR or MS data often arise from tautomerism or dynamic stereochemistry. Strategies include:

Q. What challenges arise in optimizing enantioselective synthesis?

Enantiocontrol is complicated by the compound’s planar chirality and steric hindrance. Solutions include:

- Chiral auxiliaries : Use of (S)- or (R)-configured starting materials (e.g., methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives) .

- Asymmetric catalysis : Pd or Cu catalysts with chiral ligands for cross-coupling steps .

- Chromatographic resolution : HPLC with chiral stationary phases to separate racemic mixtures .

Q. How does substitution at the 1- and 2-positions affect biological activity?

Methyl groups at positions 1 and 2 influence:

- Lipophilicity : Enhanced membrane permeability compared to unsubstituted analogs .

- Enzyme interactions : Steric effects may block active-site binding (e.g., in cyclooxygenase inhibition) .

- Metabolic stability : Reduced oxidative metabolism due to hindered CYP450 access .

Methodological Considerations

Q. What precautions are critical during large-scale synthesis?

- Reagent handling : POCl₃ and AlCl₃ require anhydrous conditions and controlled addition to avoid exothermic reactions .

- Purification : Column chromatography or recrystallization to remove byproducts (e.g., unreacted anilines) .

- Safety protocols : Use of fume hoods, eye wash stations, and flame-resistant equipment .

Q. How can computational tools aid in studying this compound’s reactivity?

- Docking studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock or Schrödinger .

- Reaction mechanism modeling : Gaussian or ORCA for transition-state analysis of cyclization steps .

Data Contradiction Analysis

Q. Why might biological assay results vary across studies?

Discrepancies often stem from:

- Impurity profiles : Residual solvents or isomers (e.g., cis vs. trans) altering activity .

- Assay conditions : pH-dependent solubility affecting bioavailability in vitro .

- Cell-line specificity : Differential expression of target proteins (e.g., antimicrobial activity in Gram-positive vs. Gram-negative bacteria) .

Tables for Key Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.